Cas no 1132610-54-8 (2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone)

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone structure
1132610-54-8 structure
商品名:2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
CAS番号:1132610-54-8
MF:C16H11N3OFBr
メガワット:360.18044
CID:842637
PubChem ID:71464248

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
    • 2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone
    • Ethanone, 2-bromo-1-(5-fluoro-6-methyl-2-pyridinyl)-2-(6-quinoxalinyl)-
    • 1132610-54-8
    • DTXSID30856017
    • 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one
    • インチ: InChI=1S/C16H11BrFN3O/c1-9-11(18)3-5-13(21-9)16(22)15(17)10-2-4-12-14(8-10)20-7-6-19-12/h2-8,15H,1H3
    • InChIKey: JJTHELJTCOHLIW-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC(=CC=C1F)C(=O)C(C2=CC3=C(C=C2)N=CC=N3)Br

計算された属性

  • せいみつぶんしりょう: 359.00695g/mol
  • どういたいしつりょう: 359.00695g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 55.7Ų

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029186516-1g
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
1132610-54-8 95%
1g
$829.44 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770438-1g
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
1132610-54-8 95%
1g
¥6988.00 2024-08-09
Chemenu
CM141989-1g
2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one
1132610-54-8 95%
1g
$*** 2023-04-03
Chemenu
CM141989-1g
2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one
1132610-54-8 95%
1g
$893 2021-08-05

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone 関連文献

2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanoneに関する追加情報

Professional Introduction to Compound with CAS No. 1132610-54-8 and Product Name: 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone

The compound identified by the CAS number 1132610-54-8 and the product name 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both bromo and fluoro substituents, along with the pyridine and quinoxaline moieties, suggests a high degree of functional complexity that may contribute to its pharmacological activity.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry research. Heterocycles, such as pyridines and quinoxalines, are well-known for their role in biological systems and have been extensively explored for their therapeutic properties. The specific arrangement of atoms in 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone may confer unique interactions with biological targets, making it a promising candidate for further investigation.

The structural features of this compound are particularly noteworthy. The bromo group at the second carbon position introduces a site for further functionalization, which could be exploited in the synthesis of more complex derivatives. Additionally, the fluoro substituent at the fifth position of the pyridine ring is known to enhance metabolic stability and binding affinity in many drug candidates. The methyl group at the sixth position further modulates the electronic properties of the pyridine ring, potentially influencing its interaction with biological receptors.

The quinoxaline moiety attached to the ethanone backbone adds another layer of complexity to the molecule. Quinoxalines have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of this scaffold into 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone may contribute to its pharmacological profile by providing additional binding sites or enhancing solubility.

Recent studies have highlighted the importance of multifunctional compounds in addressing complex diseases. The combination of different pharmacophoric elements in 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone aligns with this trend, as it offers multiple opportunities for interaction with biological targets. This design approach has shown promise in developing drugs that can modulate multiple pathways simultaneously, potentially leading to more effective treatments.

The synthesis of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-ylolethanone involves a series of well-established organic reactions, including condensation, bromination, and fluorination. The precise control over these reactions is crucial to achieving the desired structural integrity and purity. Advances in synthetic methodologies have enabled chemists to construct such complex molecules with greater efficiency and precision, facilitating their exploration as potential drug candidates.

In conclusion, 2-Bromo-1-(5-fluoro--methylpyridin--2--y)--(quinoxalin--6--ylolethanone (CAS No. 1132610--54--8) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic scaffolds makes it an intriguing subject for further study. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a crucial role in the development of novel therapeutics.

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